Cas no 83677-10-5 (8-O-Ac-3,4',5,7,8-Pentahydroxyflavone)

8-O-Ac-3,4',5,7,8-Pentahydroxyflavone structure
83677-10-5 structure
Product name:8-O-Ac-3,4',5,7,8-Pentahydroxyflavone
CAS No:83677-10-5
MF:C17H12O8
MW:344.272
CID:2054576
PubChem ID:44259967

8-O-Ac-3,4',5,7,8-Pentahydroxyflavone Chemical and Physical Properties

Names and Identifiers

    • 8-O-Ac-3,4',5,7,8-Pentahydroxyflavone
    • LMPK12113165
    • 83677-10-5
    • Herbacetin 8-acetate
    • [3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl] acetate
    • (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl) acetate
    • Inchi: InChI=1S/C17H12O8/c1-7(18)24-16-11(21)6-10(20)12-13(22)14(23)15(25-17(12)16)8-2-4-9(19)5-3-8/h2-6,19-21,23H,1H3
    • InChI Key: BRGVDAUNBGNDCG-UHFFFAOYSA-N
    • SMILES: CC(=O)Oc1c(O)cc(O)c2c1oc(-c1ccc(O)cc1)c(O)c2=O

Computed Properties

  • Exact Mass: 344.05321734Da
  • Monoisotopic Mass: 344.05321734Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 134Ų
  • XLogP3: 1.328

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